4-iodo-N-methyl-2-nitroaniline
Overview
Description
4-Iodo-N-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7IN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with iodine, nitro, and methyl groups
Mechanism of Action
Target of Action
The primary target of 4-Iodo-N-methyl-2-nitroaniline is nitrocellulose (NC) . Nitrocellulose is a highly flammable polymer formed by nitrating cellulose via exposure to nitric acid or another powerful nitrating agent .
Mode of Action
This compound interacts with nitrocellulose, affecting its thermal stability . The compound’s interaction with nitrocellulose was investigated via an isothermal decomposition dynamics research method . The Arrhenius equation and model-fitting were used to calculate the thermal decomposition kinetic parameters of nitrocellulose and a composite of nitrocellulose and this compound .
Biochemical Pathways
The compound’s interaction with nitrocellulose suggests it may influence pathways related to the thermal decomposition of nitrocellulose .
Pharmacokinetics
The compound’s molecular weight is 27805 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The addition of this compound to nitrocellulose significantly increases the thermal decomposition activation energy of nitrocellulose, indicating that the thermal stability of nitrocellulose is increased with the addition of this compound . This suggests that the compound’s action results in increased thermal stability of nitrocellulose .
Action Environment
Environmental factors such as temperature can influence the action, efficacy, and stability of this compound. For instance, the compound’s influence on the thermal stability of nitrocellulose suggests that its efficacy may be temperature-dependent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-N-methyl-2-nitroaniline typically involves a multi-step process starting from aniline. The general steps include:
Nitration: Aniline is first nitrated to introduce the nitro group. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.
Methylation: The amino group of the nitroaniline is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-N-methyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium nitrite, copper(I) cyanide.
Major Products:
Reduction: 4-Iodo-N-methyl-2-aminoaniline.
Substitution: 4-Nitro-N-methyl-2-iodobenzonitrile.
Scientific Research Applications
4-Iodo-N-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
4-Methyl-2-nitroaniline: Similar structure but lacks the iodine atom.
2-Iodo-4-nitroaniline: Similar structure but with different substitution pattern.
Uniqueness: 4-Iodo-N-methyl-2-nitroaniline is unique due to the presence of all three substituents (iodine, nitro, and methyl) on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4-iodo-N-methyl-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMBFXLLXQGQIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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